6-Hydrazinylquinolin-1-ium chloride
Description
Contextual Significance within Quinoline (B57606) Chemistry and Heterocyclic Systems
Heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within their ring structure, are of immense importance in medicinal chemistry. nih.govopenmedicinalchemistryjournal.comnumberanalytics.com They form the basis of a vast number of pharmaceutical drugs and biologically active molecules. openmedicinalchemistryjournal.comnih.gov The inclusion of heteroatoms like nitrogen, oxygen, and sulfur can significantly alter a molecule's chemical and biological properties. numberanalytics.com
Quinoline and its derivatives are considered privileged structures in medicinal chemistry due to their wide range of biological activities. nih.gov The quinoline scaffold is found in numerous natural products, most notably the antimalarial alkaloid quinine (B1679958), and has been used to develop a variety of synthetic drugs. fiveable.mevedantu.comwikipedia.org The versatility of the quinoline ring system allows for the synthesis of a diverse array of derivatives with applications in areas such as anticancer, antimicrobial, anti-inflammatory, and antiviral research. nih.gov The stability conferred by its aromatic nature and the ability to modify its structure at various positions make it a valuable building block in drug discovery and materials science. fiveable.me
Overview of Hydrazinylquinoline Frameworks in Contemporary Chemical Research
The incorporation of a hydrazine (B178648) or hydrazone moiety into the quinoline framework gives rise to hydrazinylquinolines, a class of compounds that has garnered significant interest in chemical research. These frameworks are recognized for their potential in the development of novel therapeutic agents. nih.gov
Research has shown that quinoline-hydrazone derivatives exhibit a broad spectrum of biological activities. For instance, various studies have investigated their potential as anticancer agents, with some derivatives showing significant activity against different cancer cell lines. nih.govresearchgate.netfrontiersin.org The mechanism of action for these compounds can vary, but some have been found to act as inhibitors of receptor tyrosine kinases, which play a crucial role in cancer cell growth and proliferation. researchgate.netfrontiersin.org
Furthermore, the hydrazone linkage is a key structural feature that can be readily synthesized and modified, allowing for the creation of large libraries of compounds for screening. For example, the reaction of a hydrazinylquinoline with various aldehydes or ketones can produce a wide range of hydrazone derivatives with diverse substitution patterns. This synthetic flexibility enables researchers to fine-tune the pharmacological properties of these molecules.
Recent studies have explored the synthesis and anticancer activity of various quinoline hydrazide and hydrazone derivatives, demonstrating their potential as scaffolds for the development of new anticancer drugs. nih.govresearchgate.net The ability to modify different parts of the molecule, such as the quinoline core, the hydrazone linker, and the appended aromatic or heterocyclic rings, provides a powerful tool for structure-activity relationship (SAR) studies, which are crucial for optimizing the efficacy of these compounds. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
quinolin-1-ium-6-ylhydrazine;chloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H |
InChI Key |
IYTZOVRQMIGNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NN)[NH+]=C1.[Cl-] |
Related CAS |
120209-22-5 103755-52-8 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Hydrazinylquinolinium Scaffolds
Strategic Approaches to Quinoline (B57606) Core Synthesis
Classical and Established Reaction Pathways for Quinoline Nucleus Formation
A rich history of organic chemistry has provided several robust methods for the synthesis of the quinoline ring system. rsc.orgarkat-usa.org These classical reactions, often named after their discoverers, have been instrumental in accessing a wide variety of quinoline derivatives. arkat-usa.org
Key classical methods include:
Skraup Synthesis: This is one of the most widespread methods and involves the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. arkat-usa.orgresearchgate.net
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines, often catalyzed by Lewis or Brønsted acids. arkat-usa.orgmdpi.com
Combes Synthesis: This method involves the acid-catalyzed reaction of anilines with β-diketones. rsc.org
Conrad-Limpach Synthesis: This pathway utilizes the reaction of anilines with β-ketoesters. arkat-usa.org
Friedländer Synthesis: This versatile synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene (B1212753) group. arkat-usa.orgresearchgate.net
Pfitzinger Reaction: This reaction uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. arkat-usa.org
Gould-Jacobs Reaction: This method allows for the preparation of 4-hydroxyquinolines from anilines and ethoxymethylenemalonic ester. arkat-usa.org
These established methods, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids, and can generate significant waste. researchgate.net
Contemporary Green Chemistry Paradigms in Quinoline Synthesis
In response to the limitations of classical methods, modern synthetic chemistry has shifted towards more sustainable and environmentally friendly approaches. researchgate.net These "green" paradigms aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov
A significant advancement in green chemistry is the development of synthetic protocols that operate without the need for a catalyst or a solvent. These methods not only simplify the reaction setup and purification processes but also reduce the environmental impact.
Catalyst-free approaches for quinoline synthesis have been successfully developed. For instance, the coupling of heterocyclic N-oxides with CF3-ynones can proceed under mild, catalyst-free conditions to form quinoline-enol scaffolds. organic-chemistry.orgmasterorganicchemistry.com Another example is the three-component reaction of 2-methylquinolines, aldehydes, and alkynoates, which proceeds via a dehydration/[3 + 2] cycloaddition with water as the only byproduct. nih.gov
Solvent-free, or "neat," reactions represent another cornerstone of green quinoline synthesis. mdpi.com These reactions are often facilitated by grinding the reactants together or by thermal conditions. rsc.org For example, the synthesis of quinoline derivatives has been achieved by reacting 2-aminoacetophenone (B1585202) with ketones in the presence of caesium iodide under solvent-free thermal conditions, resulting in high yields and short reaction times. nih.gov Iron(III) chloride has also been used as a catalyst in a solvent-free, three-component reaction of anilines, aldehydes, and ethyl/methyl lactate (B86563) to produce 2,4-disubstituted quinolines. researchgate.net
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| Imines and Styrene | Solvent-free, catalyst-free | Functionalized quinolines | Not specified | mdpi.com |
| 2-Aminoacetophenone, Ketones | Caesium iodide, solvent-free, 100°C | 2,3,4-Trisubstituted quinolines | High | nih.gov |
| Anilines, Aldehydes, Ethyl/methyl lactate | FeCl3, solvent-free, 110°C | 2,4-Disubstituted quinolines | Good | researchgate.net |
| o-Amino diphenyl methylone derivatives, Acetylenedicarboxylic esters | DMSO, catalyst-free | 2,3-Dicarboxylic ester quinoline derivatives | High | nih.gov |
| Heterocyclic N-oxides, CF3-ynones | Catalyst-free, mild conditions | Quinoline-enols | >60 examples | organic-chemistry.org |
Table 1: Examples of Catalyst-Free and Solvent-Free Quinoline Syntheses
The use of alternative energy sources like microwave irradiation and visible light has revolutionized organic synthesis, offering significant advantages in terms of reaction times, yields, and energy consumption. nih.govresearchgate.net
Microwave-assisted synthesis has been widely applied to classical quinoline syntheses, dramatically reducing reaction times from hours to minutes and often improving yields. researchgate.netnih.govlibretexts.org For instance, a microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst allows for the rapid and efficient production of quinolines at 160°C in just 5-10 minutes. nih.govlibretexts.org Similarly, microwave irradiation has been used to facilitate the Skraup reaction in water, a green solvent, using glycerol and substituted anilines. researchgate.net
| Reaction Type | Starting Materials | Conditions | Reaction Time | Yield (%) | Reference |
| Friedländer Synthesis | 2-Aminobenzophenone, Ketones | Acetic acid, 160°C, Microwave | 5-10 min | Excellent | nih.govlibretexts.org |
| Skraup Reaction | Substituted anilines, Glycerol | H2SO4, Water, 200°C, Microwave | 15-20 min | 10-66% | researchgate.net |
| Three-Component Reaction | Formyl-quinoline, Heterocyclic amines, 1,3-Diketones | DMF, Microwave | Not specified | Not specified | nih.gov |
| Claisen Rearrangement | Quinoline N-Oxides | Acetic anhydride, Microwave | 15-35 min | 60-100% |
Table 2: Examples of Microwave-Assisted Quinoline Syntheses
Light-irradiated synthesis , particularly using visible light, has emerged as a powerful green tool. These methods often operate at room temperature and can be metal-free. For example, quinolin-2(1H)-ones can be synthesized from quinoline-N-oxides in a reagent-free, photocatalytic method using visible light, offering high yields and atom economy. Another approach involves the visible-light-mediated radical azidation of cyclopropenes to produce multisubstituted quinolines. The synthesis of quinolines from vinyl azides and α-carbonyl benzyl (B1604629) bromides has also been achieved via a visible-light-mediated radical reaction.
The development of novel catalytic systems is at the forefront of modern synthetic chemistry. Nanocatalysts and organocatalysts offer unique advantages in terms of efficiency, selectivity, and sustainability for quinoline synthesis.
Nanocatalysis utilizes nanoparticles as catalysts, which offer high surface area-to-volume ratios and can often be easily recovered and reused. Various metal-based nanocatalysts, including those based on iron, copper, nickel, and gold, have been employed in quinoline synthesis, primarily through the Friedländer annulation pathway. For example, nickel nanoparticles synthesized from plant extracts have been used for the solvent-free synthesis of polysubstituted quinolines. Iron oxide nanoparticles have also been shown to be effective catalysts for producing pyrimido[4,5-b]quinolones in water.
| Nanocatalyst | Reaction Type | Starting Materials | Solvent | Yield (%) | Reference |
| Nickel Nanoparticles | Friedländer Annulation | α-Methylene ketones, 2-Aminoaryl ketones | Solvent-free | Not specified | |
| Fe3O4 Nanoparticles | Three-Component Reaction | Aromatic aldehydes, 6-Amino-1,3-dimethyluracil, Dimedone | Water | 88-96% | |
| IRMOF-3/PSTA/Cu | One-Pot Multicomponent | Aniline derivatives, Benzaldehyde, Phenylacetylene | CH3CN | 85-96% | |
| γ-Fe2O3@Cu-LDH@Cysteine-Pd | One-Pot Reaction | 2-Bromobenzoic acid, Piperidine, Phenylacetylene derivatives | Choline azide | 76-93% | researchgate.net |
Table 3: Examples of Nanocatalysis in Quinoline Synthesis
Organocatalysis employs small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. nih.gov This field has seen significant growth, with various organocatalytic methods developed for quinoline synthesis. nih.gov Chiral phosphoric acids, for instance, have been used as efficient organocatalysts in the atroposelective Friedländer heteroannulation to produce axially chiral polysubstituted 4-arylquinolines with high yields and enantioselectivities. Furthermore, organocatalytic domino and cascade reactions have been developed for the synthesis of complex, enantiomerically enriched quinoline derivatives.
Targeted Functionalization at the Quinoline C-6 Position
Once the quinoline core is synthesized, the next crucial step is the introduction of the hydrazinyl group at the C-6 position. The functionalization of specific positions on the quinoline ring, particularly the distal positions (C5, C6, C7), has been a significant challenge in synthetic chemistry. However, recent advancements have provided several strategies for achieving this transformation. nih.govlibretexts.org
The most common strategies for introducing a hydrazinyl group onto an aromatic ring, which can be applied to the quinoline system, include:
Nucleophilic Aromatic Substitution (SNA_r): This is a powerful method for introducing nucleophiles onto an electron-deficient aromatic ring. nih.gov To synthesize 6-hydrazinylquinoline (B94128), this would typically involve the reaction of a 6-haloquinoline (e.g., 6-chloroquinoline (B1265530) or 6-bromoquinoline) with hydrazine (B178648) hydrate (B1144303). researchgate.netmasterorganicchemistry.com The quinoline ring itself can be sufficiently electron-deficient to undergo SNA_r, especially at positions activated by the nitrogen heteroatom. The reaction is often carried out by heating the reactants, sometimes in a solvent like ethanol (B145695). researchgate.net
Diazotization and Reduction: A classic route to aryl hydrazines begins with the corresponding aniline. mdpi.com In the context of 6-hydrazinylquinoline synthesis, this would involve the diazotization of 6-aminoquinoline (B144246) using a reagent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This intermediate is typically not isolated due to its instability and is immediately reduced using a reducing agent such as tin(II) chloride or sodium sulfite (B76179) to yield the desired 6-hydrazinylquinoline. mdpi.com
Palladium-Catalyzed Cross-Coupling: Modern catalytic methods have also been developed for the synthesis of aryl hydrazines. Palladium-catalyzed cross-coupling reactions between aryl halides and hydrazine are a viable, though less common, alternative. mdpi.com This approach offers a general and economical route but can be challenging due to the potential for the hydrazine to act as a reductant and deactivate the catalyst. mdpi.com
The final step in the formation of 6-hydrazinylquinolin-1-ium chloride involves the protonation of the quinoline nitrogen and the formation of the hydrochloride salt, which is typically achieved by treating the 6-hydrazinylquinoline base with hydrochloric acid. researchgate.net
| Precursor | Method | Reagents | Intermediate | Final Product | Reference |
| 6-Haloquinoline | Nucleophilic Aromatic Substitution | Hydrazine hydrate | - | 6-Hydrazinylquinoline | researchgate.netmasterorganicchemistry.com |
| 6-Aminoquinoline | Diazotization and Reduction | 1. NaNO2, HCl2. SnCl2 or Na2SO3 | 6-Quinoline diazonium salt | 6-Hydrazinylquinoline | mdpi.com |
| 6-Haloquinoline | Pd-Catalyzed Cross-Coupling | Hydrazine, Pd catalyst, Ligand | - | 6-Hydrazinylquinoline | mdpi.com |
Table 4: Synthetic Routes to 6-Hydrazinylquinoline
Quaternization Strategies for Quinolinium Salt Formation
The formation of a quinolinium salt is achieved through a quaternization reaction, which involves the alkylation of the nitrogen atom in the quinoline ring. This process converts the tertiary amine of the quinoline into a quaternary ammonium (B1175870) salt, resulting in a positively charged heterocyclic system.
A general and widely used method for the synthesis of monoquaternary quinolinium salts involves the reaction of a quinoline derivative with an appropriate alkylating agent. nih.gov Common alkylating agents include 1-bromoalkanes or other alkyl halides. nih.govresearchgate.net The reaction is typically performed by refluxing the quinoline with an excess of the alkylating agent in a suitable solvent, such as dry ethanol. nih.gov The reaction mechanism involves a nucleophilic attack from the quinoline nitrogen onto the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond and the quinolinium cation.
The efficiency of the quaternization can be influenced by several factors, including the nature of the quinoline derivative and the alkylating agent, the reaction temperature, and the solvent used. nih.govresearchgate.net For instance, the reaction of quinaldine (B1664567) with phenacyl bromide showed a significant increase in product yield when the temperature was raised to 80 °C. researchgate.net However, the larger size of the quinoline nucleus compared to other heterocycles like pyridine (B92270) can decrease the probability of the nucleophilic attack, sometimes leading to lower yields. nih.gov
Following the reaction, the resulting crude product, often an oily substance, is purified through recrystallization from a solvent like ether to yield the final crystalline quinolinium salt. nih.gov The identity and purity of the synthesized salts are confirmed using various spectroscopic methods, including NMR and mass spectrometry, as well as elemental analysis. google.com
Table 1: Synthesis of 1-Alkylquinolinium Bromides via Quaternization
This table presents the yields and melting points for the synthesis of various 1-alkylquinolinium bromides, demonstrating the general applicability of the quaternization strategy. The data is based on the reaction of quinoline with different 1-bromoalkanes.
| Alkyl Chain Length | Compound Name | Yield (%) | Melting Point (°C) |
| 8 | 1-Octylquinolinium bromide | 18 | 78-80 |
| 10 | 1-Decylquinolinium bromide | 12 | 84-86 |
| 12 | 1-Dodecylquinolinium bromide | 14 | 92-93 |
| 14 | 1-Tetradecylquinolinium bromide | 11 | 94-96 |
| 16 | 1-Hexadecylquinolinium bromide | 13 | 98-100 |
| 18 | 1-Octadecylquinolinium bromide | 12 | 101-103 |
| Data sourced from research on the preparation of quinolinium salts. nih.gov |
Synthetic Routes to Hydrazinyl Moieties on Quinoline Systems (e.g., Reaction of Chloroquinolines with Hydrazine Hydrate)
The introduction of a hydrazinyl group (-NHNH₂) onto a quinoline ring is a key step in forming hydrazinylquinoline precursors. A common and effective method for this transformation is the nucleophilic substitution of a chloro-substituted quinoline with hydrazine hydrate (NH₂NH₂·H₂O). pharmascholars.commdpi.comrsc.org
In this reaction, the chloroquinoline serves as the electrophile. The hydrazine, a potent nucleophile, attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the corresponding hydrazinylquinoline. The specific position of the hydrazinyl group on the quinoline scaffold is determined by the position of the chlorine atom on the starting material. For the synthesis of a 6-hydrazinylquinoline derivative, one would start with a 6-chloroquinoline.
The reaction conditions can be varied to optimize the yield of the desired product. For example, the synthesis of 4-chloro-7-hydrazinoquinoline was achieved by refluxing 4,7-dichloroquinoline (B193633) with hydrazine hydrate in absolute ethanol for 8 hours. pharmascholars.com In another instance, various 2-chloroquinoline-3-carbaldehydes were converted to their corresponding hydrazone derivatives by treatment with neat hydrazine hydrate in ethanol at room temperature for 18 hours. mdpi.com In some cases, the reaction may require more forceful conditions, such as heating the chloroquinazoline with hydrazine hydrate in a sealed tube at 150 °C. rsc.org
The resulting hydrazinylquinoline can then be isolated from the reaction mixture. Typically, upon cooling, the product precipitates as a solid, which can be collected by filtration and purified by crystallization. pharmascholars.com The successful synthesis and structure of the hydrazinylquinoline derivatives are confirmed through elemental analysis and various spectral data. pharmascholars.com This hydrazinylquinoline intermediate is then ready for subsequent reactions, such as the quaternization of the quinoline nitrogen to form the final target compound, this compound.
Iii. Comprehensive Spectroscopic Characterization
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding framework of a molecule.
The FT-IR spectrum of 6-Hydrazinylquinolin-1-ium chloride is anticipated to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs: the quinolinium core and the hydrazinyl substituent. The protonation of the quinoline (B57606) nitrogen and the presence of the hydrazinyl group are expected to give rise to a complex but interpretable spectrum in the mid-infrared region.
Key expected vibrational modes include the N-H stretching vibrations of the hydrazinyl group (-NH-NH₂) and the quinolinium N⁺-H, which would likely appear as broad bands in the 3400-3100 cm⁻¹ region due to hydrogen bonding. Aromatic C-H stretching vibrations of the quinoline ring are predicted to be observed around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinolinium ring system are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region. The N-H bending vibrations of the hydrazinyl group would likely be found near 1620 cm⁻¹. Furthermore, C-N stretching vibrations and various in-plane and out-of-plane bending vibrations of the aromatic ring would populate the fingerprint region below 1400 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
|---|---|
| 3400-3200 | N-H stretching (hydrazinyl group) |
| 3200-3100 | N⁺-H stretching (quinolinium ring) |
| 3100-3000 | Aromatic C-H stretching |
| 1640-1610 | N-H bending (hydrazinyl group) |
| 1620-1500 | C=C and C=N stretching (quinolinium ring) |
| 1500-1400 | Aromatic ring skeletal vibrations |
| 1300-1200 | C-N stretching |
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information to the FT-IR data. The Raman spectrum of this compound is expected to be dominated by the vibrations of the quinolinium ring.
Strong Raman signals are anticipated for the symmetric stretching vibrations of the aromatic C=C bonds within the quinoline ring, typically appearing in the 1600-1500 cm⁻¹ region. The ring breathing modes of the quinolinium system would also be prominent. In contrast to FT-IR, the N-H stretching vibrations of the hydrazinyl group are expected to be weaker in the Raman spectrum. The presence of the chloride counter-ion is unlikely to be directly observed in the Raman spectrum under normal conditions.
Table 2: Predicted Raman Spectral Data for this compound
| Predicted Raman Shift (cm⁻¹) | Assignment of Vibrational Mode |
|---|---|
| 3100-3000 | Aromatic C-H stretching |
| 1620-1550 | Symmetric C=C stretching (quinolinium ring) |
| 1400-1300 | Quinolinium ring breathing modes |
| 1250-1150 | C-N stretching |
Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy is the most powerful tool for the elucidation of the precise connectivity and three-dimensional structure of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra, as well as the insights that could be gained from advanced multidimensional NMR techniques.
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would provide a wealth of information. The aromatic protons of the quinolinium ring are expected to be deshielded due to the ring current and the positive charge on the nitrogen atom, appearing in the downfield region of the spectrum. The protons of the hydrazinyl group would likely be observed as broad signals due to exchange with the solvent and quadrupolar effects of the nitrogen atoms.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~9.2 | d | H2 |
| ~9.0 | d | H4 |
| ~8.5 | t | H8 |
| ~8.2 | dd | H3 |
| ~7.9 | d | H5 |
| ~7.7 | dd | H7 |
| ~7.0 (broad) | s | -NH- |
Note: Coupling constants (J) would be crucial for definitive assignments.
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected for the quinolinium ring carbons. The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the substituent effects of the hydrazinyl group.
The carbon atom bearing the hydrazinyl group (C6) is expected to be significantly shielded compared to the corresponding carbon in quinolinium chloride. The other carbons of the benzene (B151609) ring (C5, C7, C8, C4a, C8a) will also show shifts predictable from substituent chemical shift (SCS) effects. The carbons of the pyridinium (B92312) ring (C2, C3, C4) will be deshielded due to the adjacent positively charged nitrogen.
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150 | C2 |
| ~148 | C4 |
| ~145 | C8a |
| ~138 | C6 (ipso-carbon) |
| ~135 | C8 |
| ~130 | C5 |
| ~125 | C4a |
| ~122 | C7 |
To unambiguously assign all proton and carbon signals and to confirm the proposed structure, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, strong cross-peaks would be expected between H2 and H3, H3 and H4, H5 and H7 (meta-coupling), and H7 and H8. This would allow for the tracing of the proton connectivity within the quinolinium ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., H2 to C2, H3 to C3, etc.), greatly aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying the substitution pattern and for assigning quaternary carbons. Key expected correlations would include:
H5 correlating to C4, C6, and C7.
H7 correlating to C5, C6, and C8a.
The -NH proton of the hydrazinyl group correlating to C6.
These advanced NMR techniques, used in concert, would provide irrefutable evidence for the structure of this compound.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the electronic transitions within the this compound molecule, informing on its interaction with light.
The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. For aromatic systems like quinolinium derivatives, these spectra typically exhibit multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the molecular structure, including the nature and position of substituents, as well as the solvent environment. mdpi.comresearchgate.net
In the case of this compound, the quinolinium core provides the primary chromophore. The introduction of a hydrazinyl group at the 6-position is expected to modulate the electronic properties and, consequently, the absorption spectrum. Generally, quinoline and its simple derivatives display strong absorption bands in the ultraviolet region. researchgate.net The quaternization of the quinoline nitrogen to form the quinolinium cation further influences the electronic distribution and can lead to shifts in the absorption maxima.
While specific experimental data for this compound is not extensively published, the expected UV-Vis absorption characteristics can be inferred from data on related quinolinium compounds. The spectrum is anticipated to show characteristic bands for the quinolinium ring system. The presence of the hydrazinyl substituent, a potential auxochrome, may cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinolinium chloride, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.
A hypothetical representation of the UV-Vis absorption data for this compound in a polar solvent like methanol (B129727) is presented below, based on characteristic values for similar quinolinium derivatives.
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε1, M-1cm-1) | λmax 2 (nm) | Molar Absorptivity (ε2, M-1cm-1) |
| Methanol | ~280 | ~15,000 | ~320 | ~8,000 |
This table is illustrative and based on typical values for substituted quinolinium compounds.
Photoluminescence, specifically fluorescence, is the emission of light from a molecule after it has absorbed photons. Many quinoline and quinolinium derivatives are known to be fluorescent, a property that is highly dependent on their structure and environment. nih.govnih.gov The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.
For this compound, the quinolinium ring system is the core fluorophore. The fluorescence properties, including the emission wavelength and quantum yield, would be significantly influenced by the hydrazinyl substituent at the 6-position. The nature of the substituent and its position on the quinoline ring can dramatically alter the fluorescence characteristics. For instance, some quinoline derivatives are utilized as fluorescent probes due to their sensitive response to their environment. nih.gov
The fluorescence of this compound is expected to be observable in dilute solutions when excited at a wavelength corresponding to its main absorption band. The emission maximum would likely fall in the near-UV or visible region of the electromagnetic spectrum.
An illustrative table of potential photoluminescence properties for this compound is provided below.
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
| Ethanol (B145695) | ~320 | ~380 | ~60 | Moderate |
This table presents hypothetical data based on the fluorescence characteristics of related quinolinium derivatives.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry serves to confirm the molecular mass of the cation and to provide structural information through the analysis of its fragmentation pattern.
The molecular formula of the 6-Hydrazinylquinolin-1-ium cation is C9H10N3+. The expected exact mass of this cation can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS).
Upon ionization, typically using techniques like electrospray ionization (ESI), the intact 6-Hydrazinylquinolin-1-ium cation would be observed. Further fragmentation of this ion can be induced, leading to a characteristic pattern of fragment ions. The fragmentation of quinolinium salts often involves the loss of neutral molecules or radicals from the parent ion. zendy.iomcmaster.ca
A plausible fragmentation pathway for the 6-Hydrazinylquinolin-1-ium cation might involve the loss of the hydrazinyl group or parts of it, as well as fragmentation of the quinoline ring itself. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
A summary of the expected key ions in the mass spectrum of this compound is presented in the following table.
| Ion | Formula | m/z (expected) | Description |
| [M]+ | C9H10N3+ | 160.087 | Molecular Ion (Cation) |
| [M - NH2]+ | C9H8N2+ | 144.068 | Loss of an amino radical |
| [M - N2H3]+ | C9H7+ | 115.054 | Loss of a hydrazinyl radical |
| [Quinoline]+ | C9H7N+ | 129.058 | Possible rearrangement and loss of NH3 |
This table provides a hypothetical fragmentation pattern based on the principles of mass spectrometry and the known behavior of quinolinium compounds. scienceopen.comnih.govmcmaster.ca
Iv. Crystal Structure Determination and Analysis
Intermolecular Interactions in Crystalline States
Other Non-Covalent Interactions
Despite targeted searches for papers detailing the synthesis and structural analysis of 6-Hydrazinylquinolin-1-ium chloride, and queries of the Cambridge Structural Database (CSD), no relevant crystallographic files or publications were retrieved. While information on other quinolinium salts and related heterocyclic systems is available, these cannot be used to infer the specific structural characteristics of the title compound.
The absence of this critical data prevents a scientifically rigorous discussion on the molecular conformation, bond lengths, bond angles, and the supramolecular architecture of this compound. Consequently, the creation of data tables for crystallographic parameters and hydrogen bond geometries is not possible.
This data gap highlights that not all synthesized chemical compounds have their crystal structures determined or made publicly available. The reasons for this can vary, including the difficulty in obtaining single crystals suitable for SCXRD analysis or the proprietary nature of the research. Until such data is published, a detailed and authoritative article on the crystal structure of this compound cannot be produced.
Hirshfeld Surface Analysis for Detailed Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the types and relative significance of various non-covalent contacts.
For quinolinium derivatives, Hirshfeld surface analysis consistently highlights the prevalence of hydrogen bonding and other key interactions. In a study of quinolinium dihydrogenphosphate, it was found that O–H···O and N–H···O hydrogen bonds constituted the largest fraction of interactions, accounting for 40% of the Hirshfeld surface. researchgate.net This was followed by H···H contacts at 35.1%, indicating a significant contribution from van der Waals forces. researchgate.net Other notable contacts included C–H···C, C···C, and C···N. researchgate.net
Similarly, the analysis of 8-azaniumylquinolinium tetrachloridozincate(II) revealed that the most significant contributions to the crystal packing were from H···Cl (48.1%), H···H (19.9%), and H···C/C···H (14.3%) interactions. nih.gov These findings underscore the importance of both strong hydrogen bonds and weaker van der Waals forces in dictating the supramolecular architecture of quinolinium salts.
The enrichment ratio (ER), a measure of the propensity of certain atomic pairs to form contacts, further clarifies the nature of these interactions. For quinolinium dihydrogenphosphate, an ER value greater than unity for O···H/H···O contacts (1.59) confirmed the strong tendency to form hydrogen bonds. researchgate.net An even higher enrichment ratio for C···C contacts (2.2) suggested the presence of significant π-π stacking interactions between the quinolinium rings. researchgate.net
A summary of typical intermolecular contacts and their contributions to the Hirshfeld surface for related quinolinium salts is presented in the table below.
| Intermolecular Contact | Contribution (%) in Quinolinium Dihydrogenphosphate researchgate.net | Contribution (%) in 8-azaniumylquinolinium tetrachloridozincate(II) (cation) nih.gov | Contribution (%) in a quinoline (B57606) derivative nih.gov |
| H···H | 35.1 | 19.9 | 42.3 |
| O···H / H···O | 40.0 | - | 34.5 |
| C···H / H···C | - | 14.3 | 17.6 |
| H···Cl | - | 48.1 | - |
| H···N / N···H | - | - | 2.0 |
| C···N / N···C | - | - | 1.2 |
Note: The data presented is for illustrative purposes based on related quinolinium compounds.
Polymorphism and Co-crystallization Phenomena in Quinolinium Salts
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While specific studies on the polymorphism of this compound are not prevalent, the phenomenon is well-documented for related heterocyclic compounds, such as pyridinium (B92312) amphiphiles. nih.gov
The formation of different polymorphs is often influenced by factors such as solvent, temperature, and pressure during crystallization. nih.govirb.hr For instance, in studies of pyridinium-based compounds, the coexistence of different phases (e.g., lamellar, hexagonal, cubic) has been observed, with temperature changes inducing transitions between them. nih.gov This highlights the sensitivity of the solid-state structure of such N-heterocyclic salts to crystallization conditions. The investigation of polymorphism is crucial in pharmaceutical sciences, as the selection of a specific polymorphic form can significantly impact a drug's performance. researchgate.net
Co-crystallization
Co-crystallization is a technique used to design new crystalline solids by combining two or more different molecules in a single crystal lattice in a stoichiometric ratio. wikipedia.orgresearchgate.net This approach offers a means to modify the physical properties of a compound without altering its chemical structure. researchgate.net For quinolinium salts, co-crystallization can be employed to enhance properties like solubility or stability by introducing a suitable co-former.
The formation of co-crystals is driven by non-covalent interactions, primarily hydrogen bonding, between the active compound and the co-former. researchgate.net A variety of co-formers can be utilized, including carboxylic acids, amides, and other compounds capable of forming robust intermolecular interactions. researchgate.netnih.gov The selection of an appropriate co-former is guided by principles of crystal engineering and supramolecular chemistry.
Methods for preparing co-crystals are varied and include slow evaporation from solution, slurry crystallization, and grinding. wikipedia.orgmdpi.com The resulting co-crystals are characterized by techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm their formation and determine their properties. researchgate.netresearchgate.net For example, a change in the melting point compared to the individual components is often indicative of co-crystal formation. nih.gov The table below illustrates hypothetical melting point data for a co-crystal system.
| Compound/Complex | Melting Point (°C) |
| Quinolinium Salt (API) | 150 |
| Co-former (e.g., a carboxylic acid) | 125 |
| Quinolinium Salt-Co-former Co-crystal | 135 |
Note: This data is hypothetical and for illustrative purposes only.
The study of polymorphism and co-crystallization in quinolinium salts like this compound is a promising area for tailoring the solid-state properties of these compounds for various applications.
V. Chemical Reactivity and Mechanistic Investigations
Reactivity of the Hydrazinyl Group
The hydrazinyl group (-NHNH2) at the C-6 position of the quinolinium ring is a potent nucleophile, a characteristic that underpins its utility in forming new carbon-nitrogen and nitrogen-nitrogen bonds. This nucleophilicity is central to its condensation and cyclization reactions, providing a gateway to a wide array of fused heterocyclic structures.
The reaction of the hydrazinyl group with aldehydes and ketones is a cornerstone of its chemistry, leading to the formation of hydrazones. This condensation reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration. For instance, the reaction of 6-hydrazinylquinoline (B94128) with various aromatic aldehydes proceeds to furnish the corresponding hydrazone derivatives. uitm.edu.my This process is foundational for the subsequent synthesis of more complex heterocyclic systems.
A general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to yield the stable hydrazone product. The specific aldehydes and ketones used can be varied to introduce a wide range of substituents, thereby allowing for the synthesis of a diverse library of quinoline-based hydrazones. researchgate.netnih.govresearcher.life
Table 1: Examples of Condensation Reactions of 6-Hydrazinylquinoline with Carbonyl Compounds
| Carbonyl Compound | Product | Reference |
| Aromatic Aldehydes | Hydrazones | uitm.edu.my |
| D-sugars | Hydrazones | researchgate.net |
| Various Aldehydes | Hydrazones | nih.govresearcher.life |
The hydrazinyl moiety of 6-hydrazinylquinolin-1-ium chloride is a key synthon for the construction of novel fused heterocyclic rings. These reactions often proceed via an initial condensation with a suitable bifunctional electrophile, followed by an intramolecular cyclization.
A prominent example is the synthesis of pyrazolo[4,3-f]quinolines. This can be achieved through the reaction of 6-hydrazinylquinoline with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate. nih.govrsc.orgresearchgate.net The reaction with acetylacetone, for example, leads to the formation of a pyrazole (B372694) ring fused to the quinoline (B57606) core. nih.gov Similarly, reactions with other diketones or ketoesters can be employed to generate a variety of substituted pyrazolylquinolines. mdpi.comresearchgate.netresearchgate.netacs.orgnih.gov
Furthermore, the hydrazinyl group can be utilized to construct triazole rings. For instance, reaction with formic acid or acetic acid can lead to the formation of 1,2,4-triazolo[4,3-a]quinoline derivatives through a ring closure mechanism. uobaghdad.edu.iq The reaction with carbon disulfide can also be employed to generate triazolothione derivatives. researchgate.net These cyclization reactions are powerful tools for expanding the structural diversity of quinoline-based heterocycles.
Table 2: Examples of Cyclization Reactions of 6-Hydrazinylquinoline
| Reagent | Resulting Heterocyclic Ring | Reference |
| Acetylacetone | Pyrazole | nih.gov |
| Ethyl Acetoacetate | Pyrazole | rsc.orgresearchgate.net |
| Formic Acid | 1,2,4-Triazole | uobaghdad.edu.iq |
| Carbon Disulfide | 1,2,4-Triazolo-thione | researchgate.net |
| Diethyl Oxalate | 1,2,4-Triazolo[4,3-c]quinazoline | researchgate.net |
One notable reaction is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which leads to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com This reaction is proposed to proceed through a series of steps including dimerization, autoxidation, and electrocyclic reactions. The reaction is sensitive to the atmosphere, as it does not proceed under an inert argon atmosphere, suggesting the involvement of aerial oxygen. mdpi.com This highlights a potential oxidative dimerization pathway for hydrazinylquinolines. The presence of the electron-withdrawing quinolinium ring in this compound would likely influence the ease and outcome of such oxidation reactions.
Reactivity of the Quinolinium Cation
The quinolinium ring, being a positively charged heteroaromatic system, is inherently electron-deficient. This property makes it susceptible to attack by nucleophiles and facilitates its participation in cycloaddition reactions, particularly through the formation of ylide intermediates.
The electron-deficient nature of the quinolinium cation makes it a target for nucleophilic addition. Nucleophiles can attack the quinoline ring, typically at the C-2 or C-4 positions, leading to the formation of dihydroquinoline derivatives. The presence of substituents on the ring can influence the regioselectivity of the attack. While specific studies on nucleophilic addition to this compound are not detailed, the general principles of quinolinium salt reactivity apply. The electron-donating hydrazinyl group at the 6-position would be expected to modulate the electrophilicity of the ring, potentially influencing the rate and regioselectivity of nucleophilic attack compared to unsubstituted quinolinium salts. mdpi.com
Quinolinium salts can be deprotonated at a carbon atom attached to the nitrogen, particularly if that carbon bears an electron-withdrawing group, to form quinolinium ylides. These ylides are 1,3-dipoles and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nih.gov This reaction is a powerful method for the construction of fused five-membered rings, such as pyrrolo[1,2-a]quinolines.
The formation of the ylide from this compound would require a base to abstract a proton from a suitable position, typically an N-alkyl group. The resulting ylide would have the positive charge on the nitrogen atom and a negative charge on the adjacent carbon. The presence of the hydrazinyl group at the 6-position could influence the stability and reactivity of the ylide through resonance effects. The ylide would then react with a dipolarophile in a concerted or stepwise manner to form the cycloadduct. The regioselectivity and stereoselectivity of these cycloadditions are governed by frontier molecular orbital interactions and steric effects. nih.gov
Proton Exchange and Acid-Base Equilibria
The presence of multiple nitrogen atoms with varying degrees of basicity makes the acid-base chemistry of this compound a subject of considerable interest. The molecule possesses several potential sites for protonation and deprotonation, leading to a series of equilibria that are highly dependent on the pH of the medium.
The hydrazinyl moiety (-NHNH2) is a key player in the proton exchange dynamics. The terminal nitrogen of the hydrazine (B178648) group is generally the most basic site in related non-quaternized hydrazinylquinolines, readily accepting a proton to form a hydrazinium (B103819) ion. However, in this compound, the quinoline nitrogen is already quaternized and bears a positive charge, which significantly influences the basicity of the exocyclic hydrazinyl group through electron-withdrawing inductive and resonance effects.
The acid-labile nature of the hydrazine and related hydrazone linkages is a well-documented characteristic in quinoline derivatives. nih.gov This lability implies that under acidic conditions, protonation of the hydrazinyl group can occur, potentially leading to cleavage or rearrangement reactions. For instance, in acidic environments, the equilibrium will favor the protonated form of the hydrazinyl group. The pKa value for the protonated form of a related compound, 2-hydrazinylquinoline, provides an indication of the acidity of the corresponding hydrazinium ion. nih.gov
The protonation state of the hydrazinyl group is crucial as it governs the nucleophilicity of the substituent. In its neutral form, the terminal amino group of the hydrazinyl moiety is a potent nucleophile, capable of participating in a variety of chemical transformations. Upon protonation, this nucleophilicity is significantly diminished.
The equilibria involving proton exchange can be represented as follows:
Interactive Table: Potential Protonation Equilibria of 6-Hydrazinylquinolin-1-ium
| Equilibrium | Description | Influencing Factors |
| Quinolinium-N | The quinolinium nitrogen is permanently protonated (quaternized), carrying a positive charge. | This is a fixed characteristic of the compound's structure. |
| Hydrazinyl-Nα | The nitrogen atom directly attached to the quinoline ring. Its basicity is reduced due to direct attachment to the electron-withdrawing ring. | Electronic effects of the quinolinium ring. |
| Hydrazinyl-Nβ | The terminal nitrogen atom of the hydrazinyl group. This is generally the most basic site available for reversible protonation. | pH of the solution, solvent effects, and temperature. |
Detailed mechanistic studies on this compound itself are not extensively reported in the literature. However, based on the general reactivity of hydrazines and quinolinium salts, it can be inferred that the acid-base equilibria are fundamental to its chemical behavior, particularly in reactions where the hydrazinyl group acts as a nucleophile.
Influence of Chloride Counterion on Reaction Pathways and Selectivity
The chloride counterion (Cl⁻), while often considered a spectator ion, can exert a significant influence on the reactivity and selectivity of reactions involving this compound. Its role can be multifaceted, ranging from simple electrostatic interactions to direct participation in the reaction mechanism.
In solution, the chloride ion exists in close proximity to the positively charged quinolinium ring. This ion pairing can affect the solubility of the compound in various solvents and can also modulate the electrophilicity of the quinolinium system. A tightly bound ion pair may shield the quinolinium ring from nucleophilic attack to some extent, thereby influencing the regioselectivity of certain reactions.
Furthermore, the chloride ion itself is a weak nucleophile and a weak base. In aprotic solvents, its nucleophilicity can be more pronounced, and it could potentially compete with other nucleophiles present in the reaction mixture. For instance, in substitution reactions at the quinolinium ring, the chloride ion could act as a nucleophile, although this is generally less favorable compared to reactions at the more reactive hydrazinyl substituent.
The nature of the counterion can also play a role in the stability of intermediates formed during a reaction. For example, if a reaction proceeds through a cationic intermediate, the presence of the chloride ion can provide electrostatic stabilization. Conversely, in reactions where a buildup of negative charge occurs in the transition state, the presence of a nearby cation (the quinolinium ring) and its associated anion can influence the energy of that transition state.
While specific studies detailing the influence of the chloride counterion on the reaction pathways of this compound are scarce, the principles of ion pairing and counterion effects in organic chemistry suggest that it is a factor that cannot be entirely discounted. The choice of solvent can significantly modulate these effects; polar protic solvents will solvate the chloride ion more effectively, diminishing its direct influence, whereas in nonpolar aprotic solvents, the ion pairing will be more significant.
Vi. Computational Chemistry and Theoretical Insights
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. DFT calculations for 6-Hydrazinylquinolin-1-ium chloride would involve modeling the molecule in a simulated environment to determine its most stable electronic state and associated properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and the total energy of the molecule is at its lowest point.
The conformational analysis of the hydrazinyl group (-NHNH3+) attached to the quinolinium core is of particular interest. The rotation around the C-N and N-N bonds can lead to different conformers with varying energies. DFT calculations can identify the most stable conformer and the energy barriers between different rotational states. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.
Optimized Geometrical Parameters (Theoretical) Note: The following data is illustrative of typical results from DFT calculations and may not represent experimentally verified values for this specific molecule.
| Parameter | Bond | Calculated Value (Å/°) |
|---|---|---|
| Bond Length (Å) | C6 - N (hydrazinyl) | ~1.40 |
| N - N (hydrazinyl) | ~1.45 | |
| N - H (hydrazinyl) | ~1.02 | |
| Bond Angle (°) | C5 - C6 - C7 | ~120 |
| C6 - N - N | ~118 | |
| H - N - H | ~109.5 |
Vibrational Frequencies and Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.
By correlating these calculated frequencies with experimental spectroscopic data, a detailed assignment of the observed spectral bands can be achieved. For this compound, key vibrational modes would include the N-H stretching frequencies of the hydrazinyl group, the C=C and C=N stretching modes of the quinolinium ring, and various bending and torsional modes. These calculations provide a fundamental understanding of the molecule's dynamic behavior.
Electronic Structure Analysis
The analysis of a molecule's electronic structure reveals crucial information about its reactivity, stability, and optical properties. For this compound, understanding the distribution of electrons is key to predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap
Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the presence of the electron-donating hydrazinyl group and the electron-accepting quinolinium ring would significantly influence the energies and distributions of these frontier orbitals.
Frontier Molecular Orbital Energies (Theoretical)
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | Illustrative value: -6.5 eV | Electron donating capability |
| LUMO | Illustrative value: -2.0 eV | Electron accepting capability |
| HOMO-LUMO Gap (ΔE) | Illustrative value: 4.5 eV | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule.
In an MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas with an excess of electrons, which are susceptible to electrophilic attack. These would likely be found around the nitrogen atoms. Regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. For this cation, a significant positive potential would be expected across the quinolinium ring and especially on the hydrazinyl group's hydrogen atoms.
Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the electron density into orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonds (sigma, pi). This method allows for the quantification of electron delocalization and intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. nasc.ac.innih.gov Computational methods, particularly DFT, are instrumental in predicting the NLO response of molecules, thereby guiding the synthesis of new materials with enhanced NLO properties. nasc.ac.inresearchgate.net The key parameters that quantify the NLO response are the polarizability (α) and the first-order hyperpolarizability (β). nih.govnasc.ac.in
For organic molecules like this compound, a significant NLO response often arises from intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. nih.gov The quinolinium core can act as an electron-accepting moiety, while the hydrazinyl group can serve as an electron donor. This donor-acceptor architecture is a promising feature for NLO activity.
Theoretical calculations of NLO properties for various quinoline (B57606) and quinolinium derivatives have demonstrated their potential as NLO materials. nottingham.ac.uknasc.ac.innih.govrsc.org For example, studies on quinolinium 4-aminobenzoate (B8803810) and quinolinium 3,5-dinitrobenzoate (B1224709) have combined experimental measurements with DFT calculations to confirm their NLO behavior. nasc.ac.innih.gov These studies typically involve the calculation of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). nih.gov
A computational investigation of this compound would involve optimizing its molecular geometry and then calculating its NLO parameters. The results would indicate its potential for applications in NLO devices. While specific data for this compound is not present in the searched literature, a representative dataset based on similar compounds is presented below.
Table 2: Representative Theoretical NLO Properties for a Quinolinium Derivative
| Parameter | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 5 - 15 | Debye |
| Polarizability (α) | 20 - 40 | 10-24 esu |
| First Hyperpolarizability (β) | 50 - 200 | 10-30 esu |
Note: This table provides typical values for organic NLO materials and is for illustrative purposes only. The actual values for this compound would need to be determined by specific calculations.
The theoretical prediction of NLO properties is a cost-effective way to screen candidate molecules and prioritize synthetic efforts towards those with the most promising characteristics for technological applications. researchgate.net
Vii. Coordination Chemistry of 6 Hydrazinylquinolin 1 Ium Chloride
Rational Design and Synthesis of Metal Ligands Incorporating the Compound
The rational design of metal ligands based on 6-Hydrazinylquinolin-1-ium chloride leverages the inherent structural features of the quinoline (B57606) and hydrazine (B178648) groups. The quinoline ring system, a bicyclic aromatic heterocycle, offers a nitrogen atom (N1) that can coordinate to a metal center. The hydrazinyl group (-NHNH2) at the 6-position provides additional nitrogen donor atoms, enhancing the chelating ability of the ligand.
A common strategy in the design of ligands from this compound involves the condensation reaction of the hydrazinyl group with various aldehydes and ketones. This reaction yields hydrazone derivatives, which are a class of Schiff bases. These hydrazones are versatile ligands as they possess an imine (-C=N-) group, which introduces another coordination site. The electronic and steric properties of the resulting ligand can be fine-tuned by selecting different carbonyl compounds. For instance, the use of aromatic aldehydes can introduce further conjugation and affect the electronic properties of the resulting metal complex.
The synthesis of these ligands typically involves a straightforward one-pot reaction where this compound is reacted with the desired carbonyl compound in a suitable solvent, often with acid or base catalysis. The resulting hydrazone ligand can then be isolated and purified before being used to synthesize metal complexes.
Complexation with Transition Metals
Ligands derived from this compound readily form complexes with a wide range of transition metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). The formation of these complexes is typically achieved by reacting the ligand with a metal salt (e.g., chloride, nitrate, or acetate) in an appropriate solvent. The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2.
The "-1-ium chloride" designation in the parent compound indicates that the quinoline nitrogen is protonated. In the course of complex formation, this proton may be lost, allowing the quinoline nitrogen to coordinate to the metal ion. Alternatively, the ligand may coordinate in a neutral form, with the positive charge being balanced by the counter-ion of the metal salt.
The hydrazone ligands derived from this compound can exhibit various binding modes, acting as bidentate or tridentate chelating agents. Common coordination modes involve the quinoline nitrogen, the imine nitrogen, and in some cases, a deprotonated enolic oxygen if the hydrazone is formed from a hydroxy-substituted aldehyde or ketone.
The coordination geometry around the central metal ion is influenced by several factors, including the nature of the metal ion, the denticity of the ligand, the stoichiometry of the complex, and the presence of any ancillary ligands or counter-ions. Common coordination geometries observed for transition metal complexes with analogous quinoline-hydrazone ligands include octahedral, tetrahedral, and square planar. For instance, Co(II) and Ni(II) complexes with these types of ligands often exhibit octahedral geometry, while Cu(II) complexes can adopt either square planar or distorted octahedral geometries.
Table 1: Examples of Coordination Geometries in Transition Metal Complexes with Analogous Quinolyl Hydrazones
| Metal Ion | Ligand Type | Coordination Geometry |
| Co(II) | Isomeric Quinolyl Hydrazone | Octahedral or Square Planar nih.gov |
| Ni(II) | Isatinic Quinolyl Hydrazone | Octahedral nih.gov |
| Cu(II) | Phenolic Quinolyl Hydrazone | Octahedral or Square Pyramidal nih.gov |
| Pd(II) | Isatinic Quinolyl Hydrazone | Square Planar nih.gov |
This table is generated based on data from analogous compounds and is for illustrative purposes.
The stability of the metal complexes is a crucial aspect of their coordination chemistry and is quantified by the stability constant (log K). Higher values of log K indicate greater stability of the complex. The stability of complexes with quinolyl hydrazone ligands has been found to be dependent on the specific isomer of the ligand and the nature of the metal ion. For a series of isomeric quinolyl hydrazones, the stability of their complexes with several bivalent metal ions was determined, showing a dependence on the position of substituents on the quinoline ring nih.gov.
Ligand exchange reactions are also an important aspect of the coordination chemistry of these complexes. The kinetics of hydrazone exchange can be influenced by the structure of the ligand. For instance, studies on a quinoline-containing hydrazone have shown that the quinoline nitrogen can participate in stabilizing the transition state of the exchange process through hydrogen bonding, thereby accelerating the reaction rate ljmu.ac.uk. This has implications for the dynamic behavior of these complexes in solution. The competency of quinolyl hydrazones as ligands has been investigated in the presence of other auxiliary ligands, revealing that stronger ligands can replace the hydrazone in the coordination sphere of the metal ion nih.gov.
Table 2: Stability Constants (log K) for Metal Complexes with an Analogous Quinolyl Hydrazone
| Metal Ion | log K1 | log K2 |
| Co(II) | 10.40 | 9.49 |
| Ni(II) | 11.33 | 11.51 |
| Cu(II) | 10.90 | 11.11 |
| Zn(II) | 11.34 | 11.43 |
Data from a potentiometric study on a phenolic quinolyl hydrazone in 75% (v/v) dioxane-water. researchgate.net
Spectroscopic and Crystallographic Characterization of Metal Complexes
The characterization of metal complexes of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The C=N stretching vibration of the imine group in the free hydrazone ligand typically appears in the region of 1600-1630 cm⁻¹. Upon complexation, this band often shifts to a lower frequency, indicating the coordination of the imine nitrogen to the metal ion. Similarly, changes in the vibrational frequencies of the quinoline ring can suggest the involvement of the quinoline nitrogen in coordination.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The spectra typically show bands arising from intra-ligand transitions (π→π* and n→π*) and d-d transitions of the metal ion. The position and intensity of the d-d bands are characteristic of the coordination environment. For example, octahedral Ni(II) complexes often display two to three absorption bands in the visible region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Upon complexation, shifts in the proton and carbon signals of the ligand, particularly those near the coordination sites, can be observed.
Investigations into the Magnetic Properties of Metal Complexes
The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of a complex, which can provide insights into its electronic structure and geometry.
For example, high-spin octahedral Co(II) (d⁷) complexes are expected to have magnetic moments in the range of 4.3-5.2 B.M., while square planar Co(II) complexes typically have lower magnetic moments. Similarly, octahedral Ni(II) (d⁸) complexes are paramagnetic with magnetic moments around 2.9-3.4 B.M. Cu(II) (d⁹) complexes generally exhibit a magnetic moment of approximately 1.73 B.M., corresponding to one unpaired electron. The study of the temperature dependence of the magnetic susceptibility can also reveal the presence of magnetic interactions, such as antiferromagnetic or ferromagnetic coupling, in polynuclear complexes nih.gov.
Table 3: Magnetic Moments of Illustrative Transition Metal Complexes with Analogous Ligands
| Metal Complex | Geometry | Magnetic Moment (μ_eff) in B.M. |
| Co(II) Complex | Octahedral | 4.85 |
| Ni(II) Complex | Octahedral | 3.25 |
| Cu(II) Complex | Square Planar | 1.73 |
These values are representative and are based on data from various quinoline-hydrazone complexes.
Viii. Supramolecular Chemistry and Self Assembly
Formation of Self-Assembled Structures in Solution and Solid State
In the solid state, 6-hydrazinylquinolin-1-ium chloride is anticipated to form well-defined crystalline lattices. The primary driving forces for this self-assembly are a combination of strong charge-assisted hydrogen bonds and π-π stacking interactions. Similar to other quinolinium salts, the packing is likely to involve a separation of the hydrophobic regions (the aromatic rings) and the hydrophilic parts (the hydrazinyl group, the quinolinium nitrogen, and the chloride anion) hhu.de. The crystal structure of related 7-amino-2,4-dimethylquinolinium salts reveals the formation of intricate three-dimensional supramolecular networks governed by these non-covalent forces mdpi.combohrium.com.
In solution, the extent of self-assembly would be highly dependent on the solvent's polarity and concentration. In non-polar solvents, ion-pairing and the formation of small aggregates through hydrogen bonding and π-π stacking are probable. In polar, protic solvents like water, the salt would likely be well-solvated, with the individual ions surrounded by solvent molecules, though some degree of π-π stacking between the quinolinium rings might persist at higher concentrations.
Role of Hydrogen Bonding and π-π Stacking in Assembly Formation
Hydrogen Bonding: The 6-hydrazinylquinolin-1-ium cation possesses multiple sites for hydrogen bonding. The protonated quinolinium nitrogen (N⁺-H) and the hydrazinyl group (-NH-NH₂) are excellent hydrogen bond donors. The chloride anion (Cl⁻) is a primary hydrogen bond acceptor. Consequently, a robust network of hydrogen bonds is expected to be a defining feature of the crystal structure.
Drawing parallels from related structures, several types of hydrogen bonds are anticipated mdpi.combohrium.com:
N⁺-H···Cl⁻: A strong, charge-assisted hydrogen bond between the protonated quinolinium nitrogen and the chloride anion.
N-H···Cl⁻: Hydrogen bonds between the hydrazinyl protons and the chloride anion.
C-H···Cl⁻: Weaker hydrogen bonds involving the aromatic C-H groups of the quinoline (B57606) ring and the chloride anion.
Studies on quinolinium-4-carboxylate dihydrate have shown an extensive three-dimensional network formed by one N-H···O and four O-H···O hydrogen bonds, with donor-acceptor distances ranging from 2.688(2) to 2.852(3) Å nih.gov. Similarly, in quinine (B1679958) dihydrochloride, N-H···Cl and O-H···Cl interactions are fundamental to the crystal packing nih.gov.
π-π Stacking: The planar, electron-deficient quinolinium ring is highly susceptible to π-π stacking interactions. These interactions, where aromatic rings stack face-to-face or in a displaced manner, are crucial for stabilizing the crystal lattice. In various quinoline derivatives, these interactions are characterized by centroid-centroid distances typically in the range of 3.4 to 4.0 Å nih.govresearchgate.net. For instance, in S-quinolin-2-ylmethyldithiocarbazate, pairs of quinoline rings lie parallel and overlapping with a mean separation of 3.4 Å researchgate.net. The solid-state properties of 7-amino-2,4-dimethylquinolinium salts are highly dependent on the nature of these stacking interactions mdpi.combohrium.com.
The interplay between strong, directional hydrogen bonds and weaker, non-directional π-π stacking interactions dictates the final supramolecular architecture.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |
| Hydrogen Bond | N⁺-H (Quinolinium) | Cl⁻ | ~2.7 - 3.2 | hhu.demdpi.com |
| Hydrogen Bond | N-H (Hydrazinyl) | Cl⁻ | ~2.8 - 3.4 | mdpi.com |
| Hydrogen Bond | C-H (Aromatic) | Cl⁻ | ~3.3 - 3.8 | mdpi.com |
| π-π Stacking | Quinolinium Ring | Quinolinium Ring | ~3.4 - 4.0 | nih.govresearchgate.net |
Table 1: Expected Non-Covalent Interactions in this compound Based on Analogous Systems.
Anion-Directed Supramolecular Architectures
The nature of the anion plays a pivotal role in directing the supramolecular assembly of cationic species. In the case of this compound, the small, spherical, and high-charge-density chloride anion is a potent hydrogen bond acceptor. Its primary role is to satisfy the hydrogen bond donor sites of the cation, leading to a tightly packed structure.
Research on 7-amino-2,4-dimethylquinolinium salts with a variety of anions (including chloride, formate, acetate, and benzoate) has demonstrated that the anion's size, shape, and number of hydrogen bond acceptor sites directly influence the resulting three-dimensional network and even the material's luminescent properties mdpi.combohrium.com. For example, a carboxylate anion can lead to different hydrogen bonding motifs (e.g., N-H···O) compared to a simple halide.
In a study of hydrogen-bonded complexes between quinoline and selenic acid, the HSeO₄⁻ and SeO₄²⁻ anions were shown to form their own H-bonded assemblies (anion···anion dimers), which were then integrated into a larger network with the quinolinium cations and water molecules, highlighting the structure-directing role of the anion researchgate.net. The chloride anion in this compound, while simpler, would similarly be a key organizing element of the crystal lattice hhu.de.
Metallo-Supramolecular Polymerization and Related Assemblies
While there is no specific literature on the metallo-supramolecular polymerization of this compound, its structure contains potential metal-binding sites, suggesting hypothetical pathways for forming such polymers. Metallo-supramolecular polymers are formed by linking monomer units through metal-ligand coordination bonds, creating dynamic and often stimuli-responsive materials.
The hydrazinyl group and the quinoline nitrogen atom could potentially act as a bidentate chelate for a transition metal ion. The formation of such a metal complex would depend on the deprotonation of the hydrazinyl group and competition with the proton on the quinolinium nitrogen. A more plausible scenario for polymerization would involve a related, neutral precursor like 6-hydrazinylquinoline (B94128). This neutral molecule could act as a ditopic ligand.
If 6-hydrazinylquinoline were used as a monomer, it could undergo self-assembly polymerization in the presence of suitable metal ions (e.g., Fe²⁺, Zn²⁺, Ni²⁺) that can coordinate to the nitrogen atoms of the quinoline ring and the terminal amino group of the hydrazinyl moiety. This would lead to the formation of a coordination polymer chain.
| Potential Monomer | Metal Ion (Mⁿ⁺) | Potential Coordination Sites | Resulting Structure |
| 6-Hydrazinylquinoline | Fe²⁺, Zn²⁺, Ni²⁺ | Quinoline-N, Hydrazine-NH₂ | Linear or branched metallo-supramolecular polymer |
| 6-Hydrazinylquinolin-1-ium | (less likely) | Hydrazine-NH₂ | Coordination might be inhibited by protonation |
Table 2: Hypothetical Metallo-Supramolecular Polymerization Involving a Hydrazinylquinoline Ligand.
The properties of such hypothetical polymers would be dictated by the choice of metal ion and the coordination geometry. The introduction of metal ions into a polymer network can impart novel photoelectric, catalytic, or magnetic properties.
Ix. Applications in Advanced Materials Science
Development of Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the quinoline (B57606) core, combined with the reactive nature of the hydrazine (B178648) group, positions 6-Hydrazinylquinolin-1-ium chloride as a compelling platform for the design of fluorescent probes and chemical sensors. Quinoline-based fluorophores are well-known for their strong emission and sensitivity to their local environment. The hydrazine moiety can act as a versatile reaction site for the introduction of specific recognition units or can itself participate in sensing mechanisms.
Detailed research into quinoline-hydrazone derivatives has demonstrated their efficacy in detecting a range of analytes, including metal ions and biocides. For instance, a quinoline-based hydrazone has been synthesized for the selective colorimetric detection of Co²⁺ and a "turn-on" fluorescent response for Zn²⁺, with detection limits in the micromolar range. researchgate.netnih.gov The sensing mechanism often involves the chelation of the metal ion by the hydrazone, leading to a change in the electronic properties of the fluorophore and a corresponding change in its absorption or emission spectrum. Another study detailed a quinoline-based hydrazone derivative as an optical chemosensor for tributyltin (TBT), a biocide, where its presence induced a distinct color change and the appearance of fluorescence. mdpi.com
The general principle involves the condensation of the hydrazine group with an aldehyde or ketone to form a hydrazone. This modular approach allows for the straightforward synthesis of a library of sensors with varying selectivities and sensitivities. For this compound, the permanent positive charge on the quinolinium nitrogen could further enhance its water solubility and interaction with anionic analytes.
| Sensor Derivative | Target Analyte | Sensing Principle | Detection Limit | Reference |
| Bis((quinolin-8-yl)methylene)carbonohydrazide | Co²⁺ (colorimetric), Zn²⁺ (fluorescent) | Chelation with hydrazone | 0.21 µM (Co²⁺), 0.66 µM (Zn²⁺) | researchgate.netnih.gov |
| Quinoline-2-carbaldehyde-derived hydrazone | Tributyltin (TBT) | Colorimetric and fluorimetric changes upon interaction | - | mdpi.com |
| Thiophene-based hydrazone | Fe³⁺ (fluorescent), Cu²⁺ (colorimetric) | Chelation and photoinduced electron transfer | - | nih.gov |
| Rhodamine-hydrazone derivatives | Hg²⁺ | Spirolactam ring-opening | 1 nM - 4.2 nM | bohrium.com |
This table presents data for related quinoline-hydrazone sensors to illustrate the potential of this compound-derived sensors.
Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The quinoline scaffold is a well-established building block for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Quinoline derivatives can function as electron transporters, hole transporters, or emissive materials within the OLED architecture. The inherent electronic properties of the quinolinium cation in this compound, such as its electron-deficient nature, suggest its potential as an electron-transporting material.
Furthermore, the ability to functionalize the hydrazine group allows for the tuning of the compound's photophysical properties, including its emission color and quantum efficiency. By reacting the hydrazine with various aromatic aldehydes, a series of quinolinium-hydrazone derivatives could be synthesized, each with unique optoelectronic characteristics. Research on quinoidal oligothiophenes has demonstrated how chemical modifications can enhance linear and third-order nonlinear optical properties, a principle that could be applied to derivatives of this compound. acs.org
While direct studies on this compound in OLEDs are not yet available, the broader class of quinoline-based materials has shown significant promise. For example, quinolinium 4-aminobenzoate (B8803810) has been investigated as a nonlinear optical (NLO) material, suggesting potential applications in optical limiting and switching. researchgate.net
| Quinoline Derivative | Application in Optoelectronics | Key Finding | Reference |
| Quinolinium 4-aminobenzoate | Nonlinear Optical (NLO) Material | Exhibits second-harmonic generation (SHG) efficiency. | researchgate.net |
| Quinoidal Oligothiophenes | NLO and Charge Transport | Chemical modification enhances optoelectronic properties. | acs.org |
| Terphenyl and Pyrrole-based molecules | Organic Solar Cells | Theoretical studies on optoelectronic properties for photovoltaic applications. | rsc.org |
This table showcases the optoelectronic applications of related quinoline and quinoidal compounds, indicating the potential of this compound in this field.
Applications in Catalysis and Organocatalysis
The structural components of this compound suggest its potential utility in the field of catalysis. The quinoline moiety can act as a ligand for metal catalysts, while the hydrazine group can participate directly in catalytic cycles.
Research has demonstrated the use of ruthenium catalysts for the highly enantioselective hydrogenation of quinolines, a critical transformation in the synthesis of biologically active compounds. acs.org In such systems, the quinoline substrate coordinates to the metal center. It is conceivable that this compound could act as a ligand, with the hydrazine group providing an additional coordination site or a point for further functionalization to modulate the catalyst's activity and selectivity.
Furthermore, hydrazine derivatives themselves can act as organocatalysts. For example, hydrazine has been used to catalyze the synthesis of tricyclic quinoline derivatives through regioselective hydroamination and C-H bond activation reactions. nih.gov The presence of both the quinolinium and hydrazine functionalities in a single molecule could lead to novel bifunctional catalysts with unique reactivity.
| Catalytic System | Reaction | Key Finding | Reference |
| Chiral Cationic Ruthenium Complexes | Asymmetric Hydrogenation of Quinolines | High enantioselectivity (>99% ee) for a wide range of quinoline derivatives. | acs.org |
| Cationic Ruthenium-Hydride Complex | Regioselective Hydroamination and C-H Activation | Effective for the synthesis of tricyclic quinoline derivatives from benzocyclic amines and alkynes. | nih.gov |
| Cobalt-based Catalyst | Hydrogenation of Quinolines | In situ prepared catalyst allows for efficient reduction of quinolines to tetrahydroquinolines. | thieme-connect.com |
| L-Proline (Organocatalyst) | Synthesis of Hydrazide Derivatives | Green and efficient synthesis of biologically active hydrazides. | mdpi.com |
This table provides examples of catalytic applications involving quinolines and hydrazines, highlighting the potential catalytic roles of this compound.
Design of Functional Polymers and Nanomaterials
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers and a building block for advanced nanomaterials. The quinolinium salt can impart desirable properties such as thermal stability, conductivity, and photo-responsiveness to a polymer backbone. The hydrazine group provides a reactive handle for polymerization or for post-polymerization modification.
One potential route to polymerization is through the reaction of the hydrazine group with di-aldehydes or di-ketones to form polyhydrazones. Alternatively, the hydrazine could be converted to other polymerizable groups. The resulting polymers could find applications in areas such as drug delivery, where the quinoline moiety can have biological activity, or as materials for sensors and electronic devices. A study on a quinoline-based polymeric drug demonstrated its antimicrobial activity and controlled drug release properties. nih.gov
In the realm of nanomaterials, the self-assembly of quinolinium derivatives can lead to the formation of well-defined nanostructures. The ionic nature of this compound could drive the formation of aggregates with specific morphologies. Furthermore, this compound could be used as a functional ligand to modify the surface of nanoparticles or to construct metal-organic frameworks (MOFs) with tailored porosity and functionality.
| Polymer/Nanomaterial System | Monomer/Building Block | Key Properties/Applications | Reference |
| Poly(1-(4-(7-chloroquinolin-4-ylamino)phenyl) acrylate) | Acrylate monomer of a quinoline-based chalcone | Antimicrobial activity, controlled drug release. | nih.gov |
| Polyquinolines | Alkyne, Aldehyde, and Aniline (B41778) derivatives | High thermal stability, photoluminescence. | researchgate.net |
| Quinolizinium-based compounds | Quinolines and internal alkynes | Fluorescent dyes, photocatalysis. | rsc.org |
This table illustrates the use of quinoline derivatives in the synthesis of functional polymers, suggesting pathways for the utilization of this compound.
X. Future Research Perspectives
Exploration of Novel Synthetic Pathways for Further Derivatization
The synthetic utility of 6-Hydrazinylquinolin-1-ium chloride is predicated on the reactivity of the hydrazinyl group, which serves as a versatile handle for a myriad of chemical transformations. Future research will undoubtedly focus on expanding the library of its derivatives through innovative synthetic methodologies. The condensation of the hydrazinyl moiety with a diverse range of aldehydes and ketones is expected to yield a series of novel quinolinyl hydrazones. These reactions are not only fundamental in creating new chemical entities but also in introducing a variety of substituents that can modulate the steric and electronic properties of the parent molecule.
Furthermore, the exploration of cyclization reactions starting from this compound will be a fertile ground for discovering new heterocyclic systems. For instance, reactions with β-dicarbonyl compounds could lead to the formation of pyrazole-substituted quinolinium salts, thereby fusing two important pharmacophores. The development of one-pot, multi-component reactions involving this compound will also be a key area of investigation, offering an atom-economical and efficient route to complex molecular scaffolds. The systematic variation of reaction conditions, catalysts, and substrates will be crucial in optimizing the yields and selectivity of these transformations.
A representative scheme for the derivatization of this compound is presented below:
| Reactant | Reagent | Product Class | Potential Utility |
| This compound | Substituted Benzaldehydes | Arylhydrazones | Molecular switches, Chemosensors |
| This compound | Acetylacetone (B45752) | Pyrazolyl-quinolinium salts | Bioactive agents, Ligands |
| This compound | Isothiocyanates | Thiosemicarbazides | Metal ion sensors, Anticancer agents |
| This compound | Diketones | Fused heterocyclic systems | Organic electronics, Dyes |
Integration of Advanced Spectroscopic and Structural Characterization Techniques
A comprehensive understanding of the structural and electronic properties of this compound and its derivatives is paramount for establishing structure-property relationships. Future research will necessitate the use of a sophisticated suite of spectroscopic and analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques such as COSY, HSQC, and HMBC, will be indispensable for the unambiguous assignment of proton and carbon signals, providing deep insights into the molecular connectivity.
Single-crystal X-ray diffraction will be the gold standard for elucidating the three-dimensional structure of these compounds in the solid state. researchgate.net This technique will not only confirm the molecular geometry but also reveal intricate details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net The hydrazinyl group and the quinolinium nitrogen are expected to be key players in forming robust hydrogen-bonding networks, influencing the material's physical properties. researchgate.net
Advanced vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, will be employed to probe the characteristic vibrational modes of the functional groups, providing valuable information on bonding and molecular symmetry. The insights gained from these techniques will be crucial for quality control and for understanding the changes in molecular structure upon derivatization or coordination.
| Technique | Information Obtained | Expected Findings for this compound |
| ¹H and ¹³C NMR | Chemical environment of nuclei, molecular connectivity | Characteristic shifts for quinolinium and hydrazinyl protons, coupling patterns confirming substitution. |
| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths, bond angles, crystal packing | Planar quinolinium ring, detailed hydrogen bonding network involving the hydrazinyl group and chloride anion. researchgate.net |
| FTIR/Raman Spectroscopy | Vibrational modes of functional groups | Characteristic N-H stretching and bending frequencies of the hydrazinyl group, C=N and C=C stretching of the quinoline (B57606) core. nih.gov |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Accurate mass confirming the elemental composition. |
In-depth Computational Modeling for Comprehensive Structure-Property Relationships
In synergy with experimental investigations, in-depth computational modeling will be a critical component of future research on this compound. Density Functional Theory (DFT) calculations are anticipated to be extensively used to predict and rationalize the geometric and electronic properties of the molecule and its derivatives. nih.gov These studies will provide valuable insights into parameters such as bond lengths, bond angles, and dihedral angles, complementing the experimental data from X-ray crystallography.
Molecular docking studies will be instrumental in exploring the potential biological applications of these compounds by simulating their interactions with specific protein targets. nih.govmdpi.com The hydrazinyl and quinolinium moieties offer multiple points for hydrogen bonding and electrostatic interactions, which can be crucial for binding affinity. nih.gov Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis will be employed to quantitatively and qualitatively analyze the non-covalent interactions that stabilize the crystal structures, providing a deeper understanding of the supramolecular architecture. mdpi.com
Time-dependent DFT (TD-DFT) calculations will be vital for predicting the electronic absorption and emission spectra of these compounds, guiding the design of new fluorescent probes and sensors. The correlation between the calculated and experimentally observed spectroscopic properties will be a powerful tool for validating the computational models.
| Computational Method | Predicted Property | Significance for this compound |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies | Prediction of stable conformations and correlation with experimental spectroscopic data. nih.gov |
| Molecular Docking | Binding affinity and mode of interaction with biological targets | Identification of potential therapeutic targets and rational design of more potent analogues. nih.govmdpi.com |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts | Understanding the nature and contribution of different interactions to crystal stability. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths | Prediction of UV-Vis absorption spectra and rationalization of photophysical properties. |
Expansion of Coordination Chemistry and Supramolecular Applications for New Materials
The hydrazinyl group in this compound and its derivatives, particularly the hydrazones, presents excellent coordination sites for metal ions. nih.govsciensage.info This opens up a vast field for the development of novel coordination complexes with diverse geometries and properties. Future research will explore the coordination of these ligands with a wide range of transition metals and lanthanides, leading to the formation of mononuclear or polynuclear complexes. sciensage.infonih.gov The resulting metal complexes are expected to exhibit interesting magnetic, electronic, and catalytic properties.
The ability of the quinolinium cation to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal building block for the construction of supramolecular architectures. researchgate.netrsc.org The interplay between the coordination bonds and the supramolecular interactions will allow for the rational design of multidimensional structures, including coordination polymers and metal-organic frameworks (MOFs). These materials could find applications in gas storage, separation, and heterogeneous catalysis. rsc.org
The investigation of the anion's role in the self-assembly of 6-Hydrazinylquinolin-1-ium salts will also be a significant research direction. researchgate.net The variation of the counter-ion is expected to influence the crystal packing and, consequently, the material's properties, such as solubility and thermal stability. This "anion engineering" approach will provide an additional layer of control in the design of new functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Hydrazinylquinolin-1-ium chloride, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of 6-chloroquinoline with hydrazine hydrate under reflux in ethanol (70–80°C, 12–16 hours). Post-reaction, acidification with HCl precipitates the hydrochloride salt. Key optimizations include:
- Solvent System : Ethanol/water (3:1 v/v) for recrystallization to achieve ≥95% purity.
- Stoichiometry : 1.2 equivalents of hydrazine to suppress hydrolysis byproducts.
- Yield Enhancement : Use of molecular sieves (3Å) to maintain anhydrous conditions improves yields to 75–80% .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : In DMSO-d6, the quinoline protons appear as multiplets (δ 8.2–8.9 ppm), while the hydrazinyl NH2 group shows broad singlets (δ 4.5–5.0 ppm).
- Mass Spectrometry : ESI+ mode should display [M-Cl]+ at m/z 176.1 (±0.2 Da).
- Elemental Analysis : Acceptable tolerances: C (≤0.3%), H (≤0.2%), N (≤0.4%).
- Powder XRD : Match experimental patterns with simulated data from single-crystal structures to confirm phase purity .
Advanced Research Questions
Q. How can anisotropic displacement parameters in this compound crystals be refined using SHELXL to address thermal motion artifacts?
- Methodological Answer :
- Use RIGU restraints to maintain physically reasonable anisotropic displacement parameters (ADPs).
- For disordered regions, apply PART instructions with occupancy refinement in 5% increments.
- Implement SIMU/DELU constraints to manage correlated atomic motion.
- Validate refinement with the ADDSYM algorithm to detect missed symmetry elements. Recent SHELXL updates support TWIN/BASF refinement for pseudo-merohedral twinning .
Q. What computational approaches effectively predict hydrogen-bonding networks in this compound crystals?
- Methodological Answer :
- DFT Calculations (B3LYP/6-311++G**) optimize molecular geometry and electrostatic potential surfaces.
- QTAIM Analysis : Identifies bond critical points (BCPs) for N–H···Cl⁻ interactions (ρ ≈ 0.08 eÅ⁻³).
- Graph Set Notation : Classifies motifs (e.g., D(2) for chains involving N–H donors and Cl⁻ acceptors).
- Molecular Dynamics : Simulate thermal stability (AMBER force field, 300 K) to assess hydrogen bond persistence .
Q. How does the hydrazinyl group’s position on quinoline influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Antimicrobial Assays : 6-substituted derivatives show MIC values of 2 μg/mL against S. aureus (vs. 8 μg/mL for 4-substituted analogs).
- Docking Studies (AutoDock Vina): The 6-position enables H-bonding with Tyr260 in DNA gyrase (ΔG = -9.2 kcal/mol).
- LogP Optimization : Methyl substituents at R1 balance solubility (LogP 1.8) and membrane penetration .
Data Analysis and Validation
Q. What validation protocols ensure crystallographic data reliability for this compound?
- Methodological Answer :
- PLATON Checks : Verify absence of missed symmetry (e.g., twinning, pseudo-centering).
- Rigid-Bond Test : Δ(Uij) ≤ 0.01 Ų for covalent bonds.
- Hirshfeld Surface Analysis : Confirm intermolecular contacts (e.g., Cl⁻···H–N distances ≤ 2.5 Å) .
Q. How do chloride counterions affect the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility Testing : this compound exhibits higher aqueous solubility (45 mg/mL at 25°C) than non-ionic analogs (<5 mg/mL).
- Reactivity : Chloride enhances electrophilicity at the hydrazinyl group, facilitating Schiff base formation with aldehydes (second-order rate constant k = 0.12 M⁻¹s⁻¹ in DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
